molecular formula C13H17N3O4 B1302499 Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate CAS No. 300804-00-6

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B1302499
CAS No.: 300804-00-6
M. Wt: 279.29 g/mol
InChI Key: MRIZUWLPEUPULM-UHFFFAOYSA-N
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Description

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17N3O4 It is a derivative of piperidine and pyridine, featuring a nitro group on the pyridine ring and an ethyl ester group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.

    Formation of Piperidine Derivative: The nitrated pyridine is then reacted with piperidine to form the corresponding piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid.

Scientific Research Applications

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(5-aminopyridin-2-yl)piperidine-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Similar structure but with a pyrazine ring instead of a pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)10-5-7-15(8-6-10)12-4-3-11(9-14-12)16(18)19/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIZUWLPEUPULM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372646
Record name Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300804-00-6
Record name Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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